molecular formula C9H11BrN2 B1588294 (S)-3-Bromo-5-pyrrolidin-2-yl-pyridine CAS No. 83023-58-9

(S)-3-Bromo-5-pyrrolidin-2-yl-pyridine

Cat. No.: B1588294
CAS No.: 83023-58-9
M. Wt: 227.1 g/mol
InChI Key: APOQHGHGEPQGOO-VIFPVBQESA-N
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Description

(S)-3-Bromo-5-pyrrolidin-2-yl-pyridine is a chiral organic compound that features a bromine atom at the third position and a pyrrolidin-2-yl group at the fifth position of a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Bromo-5-pyrrolidin-2-yl-pyridine typically involves the bromination of a pyridine derivative followed by the introduction of the pyrrolidin-2-yl group. One common method includes:

    Bromination: Starting with 3-pyridinol, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Pyrrolidine Introduction: The brominated intermediate is then reacted with pyrrolidine under basic conditions, often using a base like potassium carbonate or sodium hydride, to introduce the pyrrolidin-2-yl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. This method can enhance the yield and purity of the compound while reducing reaction times and costs.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Bromo-5-pyrrolidin-2-yl-pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The pyrrolidin-2-yl group can be oxidized to form corresponding lactams or other oxidized derivatives.

    Reduction Reactions: The pyridine ring can be reduced under catalytic hydrogenation conditions to form piperidine derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF or DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Major Products:

    Substitution: Formation of 3-substituted pyridine derivatives.

    Oxidation: Formation of lactams or N-oxides.

    Reduction: Formation of piperidine derivatives.

Scientific Research Applications

(S)-3-Bromo-5-pyrrolidin-2-yl-pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-3-Bromo-5-pyrrolidin-2-yl-pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidin-2-yl group can enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

    3-Bromo-5-pyrrolidin-2-yl-pyridine: Lacks the chiral center, making it less selective in biological applications.

    3-Chloro-5-pyrrolidin-2-yl-pyridine: Similar structure but with a chlorine atom instead of bromine, which can affect reactivity and binding properties.

    5-Pyrrolidin-2-yl-pyridine: Lacks the halogen atom, resulting in different chemical and biological properties.

Uniqueness: (S)-3-Bromo-5-pyrrolidin-2-yl-pyridine is unique due to its chiral nature and the presence of both a bromine atom and a pyrrolidin-2-yl group. This combination imparts distinct reactivity and binding characteristics, making it valuable in various research and industrial applications.

Properties

IUPAC Name

3-bromo-5-[(2S)-pyrrolidin-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c10-8-4-7(5-11-6-8)9-2-1-3-12-9/h4-6,9,12H,1-3H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOQHGHGEPQGOO-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427464
Record name AG-H-31873
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83023-58-9
Record name 3-Bromo-5-(2S)-2-pyrrolidinylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83023-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AG-H-31873
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Carbobenzyloxy-L-proline (37.4 g, 150 mmol) was dissolved in DME (100 mL) and cooled to 0° C. with stirring. Sodium borohydride (1.89 g, 50 mmol) was added in portions (gas evolution) and the resulting mixture was stirred for 2 h at 25° C. affording a colorless solution. The solvents were removed in vacuo and the resuting gum dissolved in methylene chloride (50 mL). To this solution was added a mixture of 5-bromo-3-(2-pyrrolin-1-yl)pyridine (5.63 g, 25 mmol) and carbobenzyloxy-L-proline (6.23 g, 25 mmol) in methylene chloride (50 mL) and this was stirred at 25° C. for 36 h. The solvent was removed in vacuo and 6M HCl (200 mL) was added to the residue. The resulting solution was extracted with isopropyl acetate (200 mL) and the phases separated. The acidic aqueous phase was basified with solid NaOH to pH 14 and then extracted with methylene chloride (3×200 mL). The combined methylene chloride extracts were washed with brine (150 mL), dried (MgSO4) and concentrated in vacuo. The crude product was chromatographed on silica gel with ethyl acetate, then methanol:ethyl acetate (1:19 to 1:9) as eluants to afford 5-bromo-3-(2-pyrrolidinyl)pyridine (4.1 g, 72%) obtained as a pale yellow oil. LRMS (EI) m/e 227 (C9H11N281 Br--H+) 225 (C9H11N279Br--H+); 1H NMR (DMSO-d6, 300 MHz) δ 8.53 (d, J=2.2 Hz, 1H), 8.49 (d, J=1.8 Hz, 1H), 7.91 (t, J=2.0 Hz, 1H), 4.17 (t, J=7.7 Hz, 1H), 3.18 (m, 1H), 3.06 (m, 1H), 2.00 (m, 1H), 2.07 (s, 1H), 2.00-1.77 (m, 2H), 1.63 (m, 1H).
Quantity
37.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.89 g
Type
reactant
Reaction Step Two
Name
5-bromo-3-(2-pyrrolin-1-yl)pyridine
Quantity
5.63 g
Type
reactant
Reaction Step Three
Quantity
6.23 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-Bromo-5-pyrrolidin-2-yl-pyridine
Reactant of Route 2
(S)-3-Bromo-5-pyrrolidin-2-yl-pyridine
Reactant of Route 3
(S)-3-Bromo-5-pyrrolidin-2-yl-pyridine
Reactant of Route 4
(S)-3-Bromo-5-pyrrolidin-2-yl-pyridine
Reactant of Route 5
(S)-3-Bromo-5-pyrrolidin-2-yl-pyridine
Reactant of Route 6
(S)-3-Bromo-5-pyrrolidin-2-yl-pyridine

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